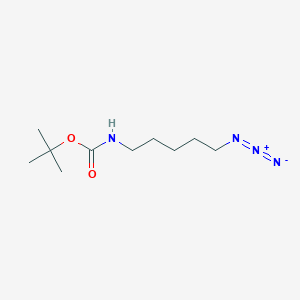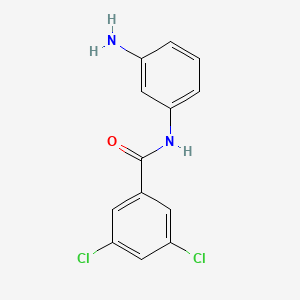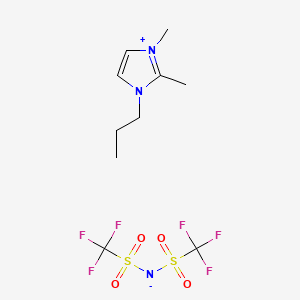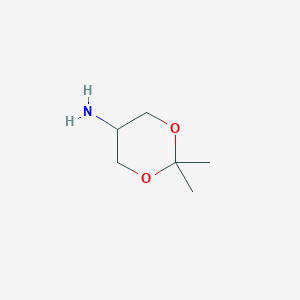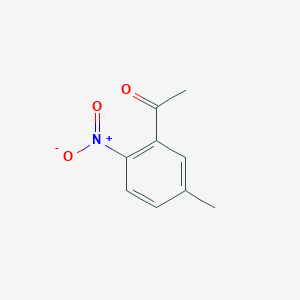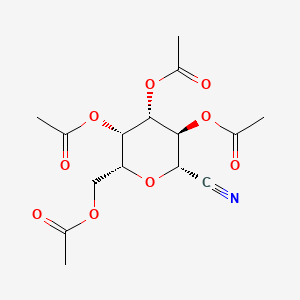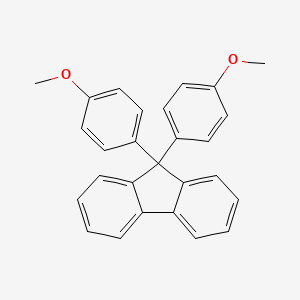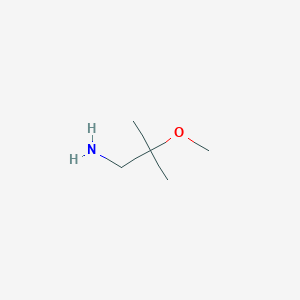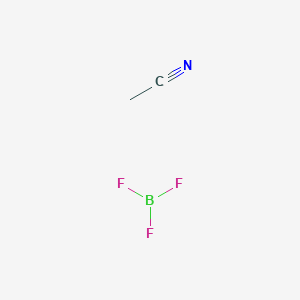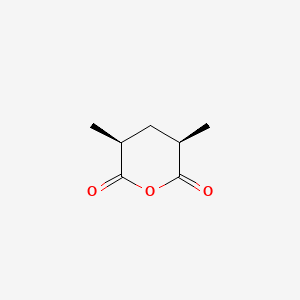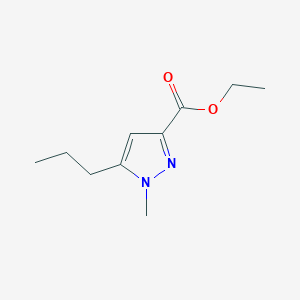
1-Ethyl-4-((1-ethyl-4(1H)-quinolylidene)methyl)quinolinium iodide
カタログ番号 B1354399
CAS番号:
4727-49-5
分子量: 454.3 g/mol
InChIキー: BFVPXROCOCTNOP-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-((1-ethyl-4(1H)-quinolylidene)methyl)quinolinium iodide is a compound with the molecular formula C23H23IN2 . It has an average mass of 327.442 Da and a monoisotopic mass of 327.185577 Da . It is also known as 1-ethyl-4-[(1-ethyl-2(1H)-pyridylidene)methyl]quinolinium iodide .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a quinolinium core and ethyl groups attached . The exact structure can be represented by the SMILES string [I-].CCN1C=CC(=Cc2ccn+c3ccccc23)c4ccccc14 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 454.35 . Its empirical formula is C23H23IN2 . It appears as a powder or crystals . The compound has a melting point of 280 °C (dec.) (lit.) .科学的研究の応用
Synthesis and Characterization
- Synthesis of Merocyanine Dyes : This compound is used in the synthesis of new merocyanine dyes, with research indicating its potential in creating dyes with high bactericidal activity against E. coli, Staphylococcus Aureus, and Staphylococcus Albas (Abdel-Rahman & Khalil, 1978).
Optical and Structural Properties
- Nonlinear Optical Properties : A study focusing on the growth and third-order nonlinear optical properties of a N-Ethyl quinolinium chromophore crystal, specifically detailing the high third order optical nonlinearity determined by the Z-scan technique (Karthigha et al., 2016).
- Structural Analysis through Spectroscopy : Research on π-conjugated vinyl N-methylated quinolinium salts, including this compound, revealed interesting structural features through NMR, IR, UV–Vis, and MS spectroscopy (Nycz et al., 2016).
Applications in Analyzing Solvent Effects
- Ionisation Constants in Organic Solvents : This compound was studied to determine the pKa values in different organic solvent–water mixtures, providing insights into its ionization behavior in various solvents (Mahmoud, Abd-El-Hamide, & Idriss, 1979).
Chemical Reactions and Mechanisms
- Novel Displacement Reaction Studies : The compound was used to investigate a novel displacement reaction with nucleophiles, contributing to the understanding of complex chemical reactions (Agui & Nakagome, 1979).
Applications in Material Science
- Photoluminescence and Laser Damage Threshold : A study on the synthesis and properties of a quinolinium derivative crystal, involving 1-ethyl-4-((1-ethyl-4(1H)-quinolylidene)methyl)quinolinium iodide, highlighted its promising photoluminescence and laser damage threshold properties, significant in material science (Karthigha, Krishnamoorthi, & Kalainathan, 2017).
Corrosion Inhibition
- Copper Corrosion Inhibition : This compound was studied for its potential as a corrosion inhibitor for metallic copper, providing insights into its protective properties in industrial applications (Makhlouf & Khalil, 1993).
特性
IUPAC Name |
(4E)-1-ethyl-4-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2.HI/c1-3-24-15-13-18(20-9-5-7-11-22(20)24)17-19-14-16-25(4-2)23-12-8-6-10-21(19)23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVPXROCOCTNOP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C/C(=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-((1-ethyl-4(1H)-quinolylidene)methyl)quinolinium iodide | |
CAS RN |
4727-49-5 |
Source


|
| Record name | 1,1′-Diethyl-4,4′-cyanine iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-ethyl-4-[(1-ethyl-4(1H)-quinolylidene)methyl]quinolinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(Pyridin-4-ylmethyl)pyrrolidin-2-one
132312-62-0
Methyl 4-bromo-2-methylbutanoate
58029-83-7
2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid
65992-17-8
Tert-butyl N-(5-azidopentyl)carbamate
129392-86-5

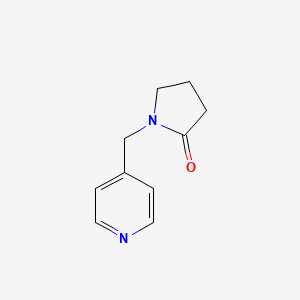
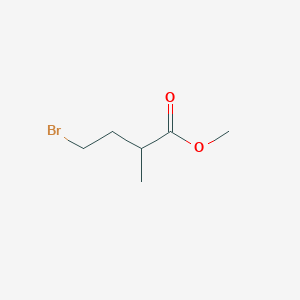
![2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1354324.png)
